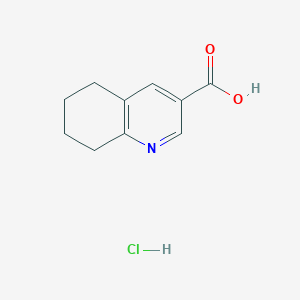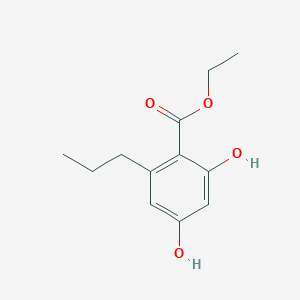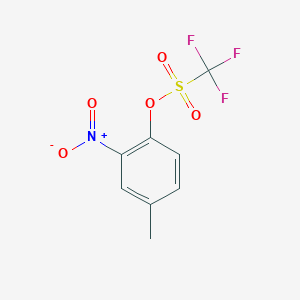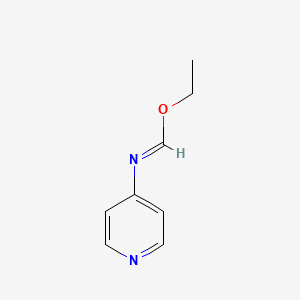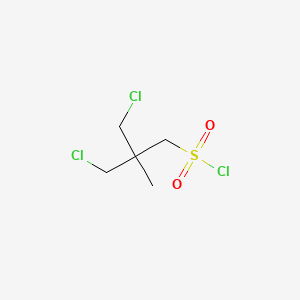
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride
概要
説明
“3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride” is a chemical compound with the molecular formula C5H7Cl3O . It has an average mass of 189.467 Da and a monoisotopic mass of 187.956253 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), and oxygen (O) atoms . The exact structure can be determined using various spectroscopic techniques.Chemical Reactions Analysis
The detailed reaction mechanism of a similar compound, 3-chloro-2-methyl-1-propene (3CMP), with OH radical was investigated by employing highly accurate electronic structure calculations and kinetic modelling . Due to the unsaturated structure of 3CMP, it is highly reactive in the troposphere with OH radical .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C5H7Cl3O, an average mass of 189.467 Da, and a monoisotopic mass of 187.956253 Da .作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is not fully understood, but it is believed to involve the formation of a covalent bond between the this compound molecule and the target molecule. The covalent bond is formed when the this compound molecule reacts with the target molecule, resulting in the formation of a new molecule. This new molecule is then capable of interacting with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound is known to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation and pain. It is also known to inhibit the activity of certain enzymes, such as proteases and phospholipases, which may lead to a variety of physiological effects. In addition, this compound has been shown to increase the permeability of cell membranes, which may lead to the increased absorption of drugs or other molecules.
実験室実験の利点と制限
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can be used in a wide range of reactions, and it is relatively easy to synthesize and purify. In addition, it is relatively inexpensive and can be stored for long periods of time without degradation. However, this compound can also be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
将来の方向性
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a highly versatile compound that has a wide range of applications. In the future, it is likely that this compound will be used in a range of new applications, such as the synthesis of novel pharmaceuticals and other organic compounds, as well as in the development of new catalysts. In addition, this compound may be used to study the structure and function of proteins and other biomolecules, as well as to develop new methods for the delivery of drugs and other molecules. Finally, this compound may be used to develop new methods for the preparation of carboxylic acids and amines, as well as to study the mechanisms of action of various drugs and other molecules.
科学的研究の応用
3-Chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride is a highly versatile compound used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a starting material for the preparation of pharmaceuticals and other organic compounds. In addition, this compound is used in the synthesis of carboxylic acids and amines, as well as in the preparation of antifungal agents and antibiotics. It is also used in biochemical research, as it is a highly reactive compound that can be used to study the structure and function of proteins and other biomolecules.
Safety and Hazards
特性
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl3O2S/c1-5(2-6,3-7)4-11(8,9)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJOGLPVGWFTLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)(CCl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



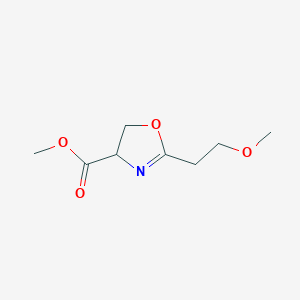
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)
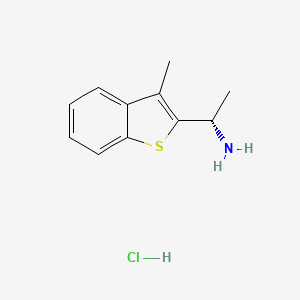

![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)
